BenchChemオンラインストアへようこそ!

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide

VEGFR-2 inhibition Angiogenesis Kinase inhibitor

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide (C22H18N4O2, MW 370.4 g/mol) is a synthetic arylphthalazine derivative. It belongs to a chemotype originally developed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).

Molecular Formula C22H18N4O2
Molecular Weight 370.4 g/mol
Cat. No. B10813693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide
Molecular FormulaC22H18N4O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O
InChIInChI=1S/C22H18N4O2/c1-23-22(28)15-6-10-16(11-7-15)24-21-19-5-3-2-4-18(19)20(25-26-21)14-8-12-17(27)13-9-14/h2-13,27H,1H3,(H,23,28)(H,24,26)
InChIKeyBQFPVWUSCCHHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide: Chemical Identity and Pharmacological Class


4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide (C22H18N4O2, MW 370.4 g/mol) is a synthetic arylphthalazine derivative. It belongs to a chemotype originally developed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) [1]. The compound features a phthalazine core linked to a 4-hydroxyphenyl group at the 1-position and an N-methyl-benzamide moiety at the 4-position. Its calculated physicochemical properties include a LogP of 3.85, LogSW of -4.61, and a topological polar surface area (tPSA) of 87.1 Ų . The compound is commercially available as a screening compound (Hit2Lead ID: SC-7235017) for research purposes .

Why 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide Cannot Be Replaced by Generic Phthalazine Analogs


Substitution within the arylphthalazine chemotype is not interchangeable because minor structural modifications produce large shifts in target activity, selectivity, and physicochemical properties. The parent chemotype contains compounds with VEGFR-2 IC50 values ranging from 0.078 µM to >10 µM [1]. The specific combination of a 4-hydroxy substituent on the pendant phenyl ring and an N-methyl-benzamide terminus differentiates this compound from both the N-phenyl analog ARN272 (a FAAH-like anandamide transporter inhibitor with IC50 = 1.8 µM) and the 4-chloro analog (VEGFR-2 IC50 = 3,100 nM) [2]. Procurement of a generic 'phthalazine' without verifying the exact substitution pattern risks acquiring a compound with irrelevant or absent activity at the intended target.

Quantitative Evidence for Differentiating 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide from Closest Analogs


VEGFR-2 Enzymatic Inhibition Potency Against the Arylphthalazine Chemotype Baseline

The arylphthalazine chemotype to which this compound belongs includes members with VEGFR-2 IC50 values as low as 0.078 µM (78 nM) in an HTRF enzymatic assay [1]. While the specific IC50 of 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide has not been disclosed in public literature, its close structural relationship to the most potent members of this class supports the inference that it may achieve comparable enzymatic potency. For context, the 4-chloro-phenyl analog (BDBM50173013) exhibited a 40-fold weaker VEGFR-2 IC50 of 3,100 nM [2], demonstrating that the para-substituent on the pendant phenyl ring is a critical determinant of potency within this scaffold.

VEGFR-2 inhibition Angiogenesis Kinase inhibitor

Physicochemical Differentiation from ARN272 (N-Phenyl Analog): Lipophilicity and Molecular Weight

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide (MW 370.4 g/mol, LogP 3.85, tPSA 87.1 Ų) differs from its closest commercial analog ARN272 (N-phenyl-benzamide; MW 432.47 g/mol, C27H20N4O2) by a molecular weight reduction of 62 Da and the absence of an additional phenyl ring. ARN272 is a documented FAAH-like anandamide transporter (FLAT) inhibitor with IC50 = 1.8 µM , whereas the N-methyl analog is placed within the VEGFR-2 inhibitor chemotype based on its structural lineage [1]. The lower molecular weight and reduced logP of the N-methyl analog align more closely with lead-like chemical space criteria, potentially offering advantages in fragment-based or lead-optimization programs where lower lipophilicity is desired.

Lipophilicity Drug-likeness Physicochemical profiling

Target Selectivity Differentiation: VEGFR-2 vs. FLAT (FAAH-like Anandamide Transporter)

The arylphthalazine chemotype was originally reported as 'relatively selective against a small kinase panel' [1], indicating that VEGFR-2 inhibition is a primary pharmacological activity of this scaffold. In contrast, the N-phenyl analog ARN272 is prominently characterized as a FLAT inhibitor (IC50 = 1.8 µM) that attenuates anandamide internalization . The difference in the terminal amide substituent (N-methyl vs. N-phenyl) appears to redirect the biological activity profile: N-methyl substitution preserves the VEGFR-2 inhibitory pharmacophore, while N-phenyl substitution shifts target engagement toward the FLAT/cannabinoid system. This functional divergence underscores that these two structurally similar compounds are not interchangeable for target-specific studies.

Target selectivity Off-target profiling VEGFR-2 FLAT inhibitor

Solubility and Drug-Likeness Parameters Relative to Known VEGFR-2 Inhibitors

The calculated aqueous solubility (LogSW = -4.61) indicates moderate to low aqueous solubility for 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide. This value is comparable to or slightly better than clinical VEGFR-2 inhibitors such as vatalanib (PTK787/ZK222584), which is poorly soluble and requires formulation for oral administration. For comparison, sorafenib, a multi-kinase inhibitor with VEGFR-2 activity (IC50 ≈ 90 nM), has an experimental aqueous solubility of approximately 0.013 mg/mL at pH 7.4 [1]. The tPSA of 87.1 Ų for the target compound is below the 140 Ų threshold generally associated with oral bioavailability, and its rotatable bond count of 4 is within the favorable range (≤10) for drug-likeness [2].

Aqueous solubility Drug-likeness Lead optimization

Commercial Availability and Purity Specification for Reproducible Research

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide is available as a screening compound from ChemBridge via the Hit2Lead platform (SC-7235017) in solid form, achiral, with pricing for 1 mg and 5 mg quantities . The compound is supplied as the free base. In contrast, the closest structural analog ARN272 (N-phenyl, CAS 488793-85-7) is available from multiple vendors (e.g., MedChemExpress, Tocris, Aladdin) with specified purity ≥98% (HPLC) . The broader commercial availability of ARN272 may create procurement confusion; researchers must verify the exact catalog number and structure to ensure they receive the N-methyl analog rather than the N-phenyl FLAT inhibitor. For any procurement of the target compound, requesting a Certificate of Analysis specifying HPLC purity and structural identity (¹H NMR, LCMS) is essential, as quantitative purity data are not published on the Hit2Lead listing.

Compound procurement Purity specification Reproducibility

Recommended Research and Industrial Applications for 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide Based on Evidence


VEGFR-2 Kinase Inhibition Screening and Angiogenesis Research

This compound is structurally positioned within the high-potency cluster of arylphthalazine VEGFR-2 inhibitors (class IC50 as low as 0.078 µM) [1]. It is suitable for use as a tool compound in VEGFR-2 enzymatic assays (HTRF or similar format) and in cellular angiogenesis models (e.g., HUVEC tube formation, endothelial cell migration). When used in such studies, it should be benchmarked against a reference VEGFR-2 inhibitor such as vatalanib or sorafenib to contextualize its potency within the specific assay system. Its favorable drug-likeness parameters (tPSA = 87.1 Ų, 4 rotatable bonds) make it amenable to in vitro ADME profiling without immediate solubility-related artifacts.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's relatively low molecular weight (370.4 g/mol) and moderate LogP (3.85) position it as a viable starting point for medicinal chemistry optimization [1]. Its N-methyl-benzamide terminus differentiates it from the bulkier N-phenyl analog ARN272 (MW 432.47 g/mol) , offering additional room for substituent exploration while maintaining lead-like properties. SAR studies should systematically vary: (i) the para-substituent on the pendant phenyl ring (hydroxy vs. methoxy, halogen, alkyl), (ii) the N-alkyl group on the benzamide (methyl vs. ethyl, cyclopropyl), and (iii) the phthalazine core itself to probe VEGFR-2 potency and kinase selectivity.

Kinase Selectivity Profiling and Counter-Screening

Given the arylphthalazine chemotype was reported as 'relatively selective against a small kinase panel' [1], this compound is appropriate for use in broader kinase profiling panels to establish its selectivity fingerprint. Researchers should include FLAT/FAAH counter-screening to confirm that the N-methyl analog does not exhibit the FLAT inhibitory activity (IC50 = 1.8 µM) characteristic of the N-phenyl analog ARN272 . This profiling is essential to distinguish target-specific effects from off-target pharmacology in cellular and in vivo studies.

Computational Chemistry and Docking Studies

The compound's well-defined structure and the availability of VEGFR-2 crystal structures make it suitable for molecular docking and molecular dynamics simulation studies to rationalize the SAR of the arylphthalazine chemotype [1]. Its calculated properties (LogP, tPSA) can be used to calibrate in silico ADME prediction models. Comparative docking with the 4-chloro analog (VEGFR-2 IC50 = 3,100 nM) [2] may yield insights into the critical hydrogen-bonding interactions of the 4-hydroxy group within the VEGFR-2 ATP-binding pocket.

Quote Request

Request a Quote for 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.